molecular formula C10H16F3NO5 B12104883 cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate tfa

cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate tfa

Cat. No.: B12104883
M. Wt: 287.23 g/mol
InChI Key: XNGOAWUKEJKCHO-UHFFFAOYSA-N
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Description

cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate trifluoroacetate: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ethyl ester group, an amino group, and a tetrahydropyran ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate trifluoroacetate typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through various cyclization reactions, such as the Prins reaction or the use of Lewis acids.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions. Common reagents for this step include ammonia or primary amines.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This can be achieved using acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: In an industrial setting, the production of cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate trifluoroacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The compound can participate in substitution reactions, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate trifluoroacetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride: This compound is similar in structure but differs in the counterion, which can affect its solubility and reactivity.

    trans-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate trifluoroacetate: The trans isomer has a different spatial arrangement, leading to variations in its chemical and biological properties.

Uniqueness: cis-Ethyl 3-aminotetrahydro-2H-pyran-4-carboxylate trifluoroacetate is unique due to its specific stereochemistry and the presence of the trifluoroacetate counterion, which can enhance its stability and reactivity in certain applications.

Properties

IUPAC Name

ethyl 3-aminooxane-4-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.C2HF3O2/c1-2-12-8(10)6-3-4-11-5-7(6)9;3-2(4,5)1(6)7/h6-7H,2-5,9H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGOAWUKEJKCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCOCC1N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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